Tosylate-DPA-714

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H34N4O5S |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

2-[4-[3-[2-(diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C29H34N4O5S/c1-6-32(7-2)27(34)19-26-28(31-33-22(5)18-21(4)30-29(26)33)23-10-12-24(13-11-23)37-16-17-38-39(35,36)25-14-8-20(3)9-15-25/h8-15,18H,6-7,16-17,19H2,1-5H3 |

InChI Key |

QINFOCVXSSWPLV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCOS(=O)(=O)C4=CC=C(C=C4)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Tosylate-DPA-714: Properties, Synthesis, and Application in Translocator Protein Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of Tosylate-DPA-714, a critical precursor for the radiolabeling of the high-affinity translocator protein (TSPO) ligand, DPA-714. This document details experimental protocols for its synthesis and its application in the generation of [¹⁸F]DPA-714 for positron emission tomography (PET) imaging of neuroinflammation and related pathologies.

Core Chemical Properties and Structure

This compound, systematically named N,N-Diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, serves as a pivotal intermediate in the synthesis of the PET radiotracer [¹⁸F]DPA-714.[1] Its parent compound, DPA-714, is a selective and high-affinity ligand for the 18 kDa translocator protein (TSPO), a biomarker for activated microglia and neuroinflammation.[2][3]

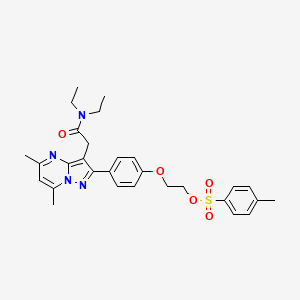

The chemical structures of this compound and DPA-714 are presented below:

Figure 1: Chemical Structure of this compound

Figure 2: Chemical Structure of DPA-714

Quantitative Data Summary

The key physicochemical properties of this compound and its parent compound, DPA-714, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N-Diethyl-2-(2-(4-(2-tosyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide | [1] |

| Molecular Formula | C₂₉H₃₄N₄O₅S | [1] |

| Molecular Weight | 550.67 g/mol | [1] |

| CAS Number | 958233-17-5 | [1] |

| Melting Point | 128-132 °C | [4] |

| Solubility | Soluble in DMSO | Inferred from experimental protocols |

| pKa | Not publicly available |

Table 2: Physicochemical Properties of DPA-714

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | [2] |

| Molecular Formula | C₂₂H₂₇FN₄O₂ | [2] |

| Molecular Weight | 398.482 g/mol | [2] |

| CAS Number | 958233-07-3 | [2] |

| Melting Point | 160-163 °C | [5] |

| Binding Affinity (Ki) | 7.0 ± 0.4 nM for TSPO | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of [¹⁸F]DPA-714.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, beginning with the synthesis of the DPA-714 precursor followed by tosylation. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Preparation of Toluene-4-sulfonic acid 2-hydroxy-ethyl ester: This reagent is prepared by the sulfonylation of 1,2-ethanediol in the presence of fresh silver oxide and a catalytic amount of potassium iodide.

-

Mitsunobu Coupling: To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (compound 1) in dry N,N-dimethylformamide (DMF), add toluene-4-sulfonic acid 2-hydroxy-ethyl ester, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 20 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography to yield the final product, this compound.

Radiosynthesis of [¹⁸F]DPA-714

[¹⁸F]DPA-714 is synthesized via a nucleophilic substitution reaction using this compound as the precursor.

Caption: Radiosynthesis workflow for [¹⁸F]DPA-714.

Detailed Protocol:

-

[¹⁸F]Fluoride Production: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

Elution and Drying: The [¹⁸F]fluoride is eluted with a solution of Kryptofix-222 and potassium carbonate in acetonitrile/water. The solvent is then removed by azeotropic distillation with acetonitrile.

-

Labeling Reaction: A solution of this compound in acetonitrile is added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated at 85°C for 10 minutes.

-

Purification: The crude reaction mixture is purified by semipreparative reversed-phase high-performance liquid chromatography (HPLC) to yield high-purity [¹⁸F]DPA-714.

Signaling Pathway and Mechanism of Action

DPA-714 exerts its biological effects through its interaction with the translocator protein (TSPO). TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia, which are key cellular players in neuroinflammatory processes.

Caption: DPA-714 interaction with the TSPO signaling pathway.

The binding of [¹⁸F]DPA-714 to TSPO allows for the non-invasive visualization and quantification of neuroinflammation using PET imaging. This makes it a valuable tool for studying disease progression and the efficacy of anti-inflammatory therapies in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and glioma.[5]

In Vitro and In Vivo Experimental Workflows

The characterization of this compound and DPA-714 involves a series of in vitro and in vivo experiments to ascertain their properties and efficacy as a PET tracer.

In Vitro Assays

Caption: Workflow for in vitro characterization of DPA-714.

-

Competitive Binding Assays: These assays are performed to determine the binding affinity (Ki) of DPA-714 for TSPO. This is typically done by competing the binding of a known radiolabeled TSPO ligand (e.g., [³H]PK11195) with increasing concentrations of DPA-714 in tissue homogenates rich in TSPO (e.g., kidney membranes).[5]

-

Steroidogenesis Assays: The functional activity of DPA-714 as a TSPO ligand can be assessed by measuring its ability to stimulate steroidogenesis (e.g., pregnenolone synthesis) in cell lines that express TSPO, such as C6 glioma cells.[3]

In Vivo PET Imaging

Caption: Workflow for in vivo PET imaging with [¹⁸F]DPA-714.

-

Animal Models: In vivo studies are conducted in relevant animal models of disease, such as rodent models of neuroinflammation (e.g., induced by quinolinic acid) or glioma.[5]

-

PET Imaging: Following intravenous injection of [¹⁸F]DPA-714, dynamic PET scans are acquired to measure the uptake and distribution of the radiotracer in the brain and other organs.

-

Kinetic Modeling: The resulting PET data is analyzed using kinetic modeling to quantify TSPO density.

-

Blocking Studies: To confirm the specificity of [¹⁸F]DPA-714 binding to TSPO, blocking studies are performed by co-administering an excess of an unlabeled TSPO ligand, such as PK11195 or DPA-714 itself. A significant reduction in the PET signal in the presence of the blocking agent confirms specific binding.[3]

Conclusion

This compound is an essential precursor for the synthesis of the potent TSPO PET radiotracer, [¹⁸F]DPA-714. The well-defined synthesis and radiolabeling protocols, coupled with the high affinity and specificity of DPA-714 for TSPO, make it an invaluable tool for the non-invasive study of neuroinflammation in both preclinical and clinical research. This guide provides a comprehensive resource for researchers and professionals working in the fields of neuroscience, oncology, and radiopharmaceutical development.

References

- 1. Products a-z — PharmaSynth [pharmasynth.eu]

- 2. DPA-714 - Wikipedia [en.wikipedia.org]

- 3. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

Tosylate-DPA-714 synthesis from DPA-713

An In-depth Technical Guide to the Synthesis of Tosylate-DPA-714 from DPA-713

Introduction

DPA-714, or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a second-generation, high-affinity ligand for the 18 kDa Translocator Protein (TSPO).[1] TSPO is a valuable biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia during various pathological conditions in the central nervous system.[2][3] The positron-emitting fluorine-18 labeled version, [¹⁸F]DPA-714, is a critical radiotracer for visualizing and quantifying neuroinflammation in vivo using Positron Emission Tomography (PET).[3][4]

The synthesis of [¹⁸F]DPA-714 is typically achieved through a nucleophilic substitution reaction.[5][6] This requires a suitable precursor molecule containing a good leaving group that can be easily displaced by the [¹⁸F]fluoride ion. The tosylate derivative of DPA-714, hereafter referred to as this compound, serves as this essential precursor.[5][7] This guide provides a detailed technical overview of the chemical synthesis of this compound, starting from the related compound DPA-713 (N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide).[8][9]

Overall Synthetic Pathway

The conversion of DPA-713 to this compound is not a single-step reaction but a two-step process. First, the methoxy group of DPA-713 is demethylated to yield a phenol intermediate. This intermediate is then reacted to introduce the 2-(tosyloxy)ethoxy side chain, yielding the final product.

References

- 1. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Products a-z — PharmaSynth [pharmasynth.eu]

- 8. researchgate.net [researchgate.net]

- 9. DPA-713 - Wikipedia [en.wikipedia.org]

The Role of Tosylate-DPA-714 in Radiopharmacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tosylate-DPA-714 and its pivotal role in radiopharmacy, primarily as a precursor for the synthesis of the positron emission tomography (PET) radioligand [¹⁸F]DPA-714. This radiotracer is a high-affinity ligand for the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and various pathologies. This document details the quantitative data, experimental protocols, and underlying signaling pathways relevant to the application of [¹⁸F]DPA-714 in research and clinical settings.

Introduction to DPA-714 and its Tosylate Precursor

DPA-714, or N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, is a selective and high-affinity ligand for the translocator protein (TSPO).[1] The tosylate analogue of DPA-714 serves as a crucial precursor for the radiofluorination process, enabling the production of [¹⁸F]DPA-714 for PET imaging.[2][3][4] The upregulation of TSPO in activated microglia and other pathological conditions makes [¹⁸F]DPA-714 a valuable tool for visualizing neuroinflammation in a range of central nervous system disorders, including neurodegenerative diseases, traumatic brain injury, and gliomas, as well as in peripheral inflammatory conditions.[3][5][6][7]

Quantitative Data

The following tables summarize key quantitative data for DPA-714 and [¹⁸F]DPA-714, providing a comparative basis for researchers.

Table 1: In Vitro Binding Affinity and Lipophilicity

| Compound | Binding Affinity (Kᵢ, nM) for TSPO | Receptor Source | Radioligand for Assay | Log D (pH 7.4) |

| DPA-714 | 7.0 ± 0.4 | Rat kidney membranes | [³H]PK11195 | Not explicitly stated for DPA-714, but related compounds are evaluated. |

| PK11195 | 9.3 ± 0.5 | Rat kidney membranes | [³H]PK11195 | Not explicitly stated for DPA-714, but related compounds are evaluated. |

Data sourced from James et al. (2008).[2][8]

Table 2: Radiosynthesis and Product Characteristics of [¹⁸F]DPA-714

| Parameter | Value | Reference |

| Precursor | This compound | [2][3] |

| Radiochemical Yield (non-decay-corrected) | 16% | [2][3] |

| Radiochemical Yield (decay-corrected) | 55-71% (optimized) | [9] |

| Specific Activity | 270 GBq/µmol | [2][3] |

| Molar Activity (optimized) | 117-350 GBq/µmol | [9] |

| Radiochemical Purity | >99% | [10] |

Table 3: In Vivo Performance of [¹⁸F]DPA-714 in a Rat Model of Neuroinflammation

| Parameter | Finding |

| Uptake in Lesioned Striatum vs. Contralateral | 8-fold higher |

| Inhibition by PK11195 | Uptake in the ipsilateral striatum was reduced to the level of the contralateral striatum. |

| Inhibition by unlabeled DPA-714 | Uptake in the ipsilateral striatum was reduced to the level of the contralateral striatum. |

Data from a unilateral quinolinic acid lesion rat model, sourced from James et al. (2008).[3]

Experimental Protocols

Detailed methodologies for key experiments involving DPA-714 and [¹⁸F]DPA-714 are provided below.

Radiosynthesis of [¹⁸F]DPA-714 from this compound

This protocol describes a typical nucleophilic substitution reaction for the synthesis of [¹⁸F]DPA-714.

Objective: To produce [¹⁸F]DPA-714 by radiofluorination of its tosylate precursor.

Materials:

-

This compound precursor

-

[¹⁸F]Fluoride (produced via cyclotron)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃) or Tetraethylammonium bicarbonate

-

Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)

-

Automated synthesis module (e.g., GE TRACERlab, Trasis AllinOne)

-

Semi-preparative HPLC system for purification

-

Sterile water for injection

-

Ethanol

Methodology:

-

[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at an elevated temperature to remove water. This step is typically repeated with anhydrous acetonitrile.

-

Radiolabeling Reaction: The this compound precursor (typically 2-5 mg) dissolved in a suitable solvent (e.g., DMSO or MeCN) is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a high temperature (e.g., 100-165°C) for a short duration (e.g., 5-10 minutes).[9]

-

Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column to separate [¹⁸F]DPA-714 from unreacted precursor and byproducts.

-

Formulation: The collected HPLC fraction containing [¹⁸F]DPA-714 is diluted with sterile water and passed through a sterile filter into a sterile vial. Ethanol is often added to the final formulation.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility.

In Vitro TSPO Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of DPA-714 for TSPO.

Objective: To determine the inhibition constant (Kᵢ) of DPA-714 for TSPO.

Materials:

-

Rat kidney tissue homogenate (as a source of TSPO)

-

[³H]PK11195 (radioligand)

-

Unlabeled DPA-714 (test compound)

-

Unlabeled PK11195 (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation counter and vials

-

Filtration apparatus

Methodology:

-

Membrane Preparation: Rat kidneys are homogenized in buffer and centrifuged to obtain a membrane pellet rich in TSPO. The pellet is resuspended in fresh buffer.

-

Assay Setup: A series of tubes are prepared containing:

-

Total binding: Tissue homogenate and [³H]PK11195.

-

Non-specific binding: Tissue homogenate, [³H]PK11195, and a high concentration of unlabeled PK11195.

-

Competitive binding: Tissue homogenate, [³H]PK11195, and varying concentrations of unlabeled DPA-714.

-

-

Incubation: The tubes are incubated at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of DPA-714 that inhibits 50% of specific [³H]PK11195 binding) is determined from the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[2][8]

In Vivo PET Imaging Protocol in a Rodent Model of Neuroinflammation

This protocol provides a general workflow for conducting a [¹⁸F]DPA-714 PET scan in a rat model.

Objective: To visualize and quantify TSPO expression in the brain of a neuroinflammation model.

Model: Rat with unilateral quinolinic acid-induced striatal lesion.[3]

Materials:

-

[¹⁸F]DPA-714

-

Anesthesia (e.g., isoflurane)

-

Small animal PET scanner

-

Catheter for intravenous injection

-

(Optional) PK11195 or unlabeled DPA-714 for blocking studies.

Methodology:

-

Animal Preparation: The rat is anesthetized, and a tail vein catheter is inserted for radiotracer injection. The animal is positioned in the PET scanner.

-

Radiotracer Administration: A bolus of [¹⁸F]DPA-714 (e.g., 15-20 MBq) is injected intravenously.[11]

-

PET Data Acquisition: A dynamic PET scan is acquired for a duration of 60-90 minutes immediately following injection.[12][13]

-

Blocking/Displacement Studies (Optional):

-

Image Reconstruction and Analysis: The PET data is reconstructed, and regions of interest (ROIs) are drawn on the images (e.g., lesioned striatum, contralateral striatum) to generate time-activity curves. Kinetic modeling can be applied to quantify binding parameters such as the binding potential (BP).[14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound and its application in radiopharmacy.

Caption: Workflow for the radiosynthesis of [¹⁸F]DPA-714.

Caption: Simplified signaling pathways involving TSPO.

Caption: Experimental workflow for in vivo [¹⁸F]DPA-714 PET imaging.

Conclusion

This compound is an indispensable precursor in radiopharmacy for the production of [¹⁸F]DPA-714, a potent and specific radioligand for imaging TSPO with PET. The high affinity of [¹⁸F]DPA-714 for TSPO, combined with favorable in vivo properties, has established it as a leading radiotracer for the non-invasive assessment of neuroinflammation and other pathologies characterized by TSPO upregulation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and molecular imaging, facilitating the standardized and effective use of this important radiopharmaceutical. Further research, particularly in human subjects, will continue to delineate the full clinical utility of [¹⁸F]DPA-714.[10][13]

References

- 1. DPA-714 - Wikipedia [en.wikipedia.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo imaging and characterization of [(18)F]DPA-714, a potential new TSPO ligand, in mouse brain and peripheral tissues using small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nemours.elsevierpure.com [nemours.elsevierpure.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy [thno.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [18F]-DPA-714 PET as a specific in vivo marker of early microglial activation in a rat model of progressive dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of [18F]DPA-714 Using a Tosylate Precursor for PET Imaging of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of [18F]DPA-714, a prominent radiotracer for the 18-kDa translocator protein (TSPO), utilizing its tosylate precursor. [18F]DPA-714 serves as a valuable tool for in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This document details the underlying biological pathways, comprehensive experimental protocols for radiosynthesis, and key quantitative data from various automated synthesis platforms.

Introduction: The Role of TSPO in Neuroinflammation

The translocator protein (TSPO), a transmembrane protein primarily located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation.[1][2] While its expression is low in the healthy central nervous system (CNS), it is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes.[3][4] This upregulation makes TSPO an attractive target for molecular imaging to diagnose and monitor neurological disorders associated with inflammation.[5][6]

DPA-714 is a potent and selective ligand for TSPO.[7] When labeled with the positron-emitting radionuclide fluorine-18 ([18F]), it becomes [18F]DPA-714, enabling non-invasive in vivo visualization of TSPO expression.[8] The binding of [18F]DPA-714 to TSPO allows for the assessment of microglial activation and neuroinflammatory responses in real-time.[3] While the precise signaling mechanisms of TSPO are still under investigation, it is known to be involved in several cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial function, and modulation of oxidative stress.[3][9]

Proposed Signaling Pathways of TSPO

The following diagram illustrates the proposed signaling pathways involving the translocator protein (TSPO). It highlights its role in mitochondrial processes and inflammatory responses.

Caption: Proposed signaling pathways of the translocator protein (TSPO).

Radiosynthesis of [18F]DPA-714 from Tosylate-DPA-714

The synthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic aliphatic substitution reaction.[10] This process involves the displacement of a tosylate leaving group from the precursor, this compound, with [18F]fluoride. The reaction is often automated on various commercially available synthesis modules to ensure reproducibility and compliance with Good Manufacturing Practices (GMP).[5][8][11][12]

General Experimental Workflow

The following diagram outlines the general workflow for the automated synthesis of [18F]DPA-714.

Caption: General workflow for the automated synthesis of [18F]DPA-714.

Detailed Experimental Protocols

This section provides a synthesis of detailed experimental protocols based on published literature for the automated synthesis of [18F]DPA-714.

Materials:

-

This compound precursor

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

[18F]Fluoride

-

Elution solution (e.g., Tetraethylammonium bicarbonate (TEAB) or Kryptofix 2.2.2/K2CO3)

-

Quenching solution (e.g., 20% Ethanol in water)

-

HPLC mobile phase (e.g., 60% 0.1M ammonium acetate, pH 10 / 40% acetonitrile)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Sterile water for injection

-

Ethanol for formulation

Automated Synthesis Procedure (Example using Trasis AllinOne): [8]

-

[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) cartridge. The trapped [18F]fluoride is then eluted into the reactor vessel using a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water.[8]

-

Azeotropic Drying: The [18F]fluoride solution is dried via azeotropic distillation under a stream of nitrogen with the addition of anhydrous acetonitrile.

-

Radiolabeling Reaction: A solution of the this compound precursor (typically 4 mg) in anhydrous acetonitrile (1 mL) is added to the dried [18F]fluoride.[8] The reaction mixture is heated at a specific temperature (e.g., 90-100°C) for a set duration (e.g., 10 minutes).[8]

-

Quenching: After the reaction is complete, the mixture is cooled and quenched, for instance with 20% ethanol in water (1.5 mL).[8]

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [18F]DPA-714 is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove the HPLC solvents. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

Quality Control:

The final product undergoes rigorous quality control testing to ensure its suitability for clinical use. This includes:

-

Radiochemical Purity and Identity: Determined by analytical HPLC.

-

Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

-

Residual Solvents: Measured by gas chromatography.

-

pH: Measured using a pH meter or pH strips.

-

Sterility and Endotoxin Levels: Determined by standard microbiological methods.

Quantitative Data and Performance

The efficiency of [18F]DPA-714 synthesis can vary depending on the automated synthesis platform and specific reaction conditions. The following tables summarize key quantitative data from various published methods.

Table 1: Radiosynthesis Parameters for [18F]DPA-714

| Parameter | Trasis AllinOne[8] | IBA Synthera®[11] | Zymate-XP[10] |

| Precursor (this compound) | 4 mg | 2 ± 0.2 mg | 4.5–5.0 mg |

| Solvent | Acetonitrile | Dimethyl sulfoxide | Dimethyl sulfoxide |

| Reaction Temperature | 90-100°C | 165°C | 165°C |

| Reaction Time | 10 min | 5 min | 5 min |

| Phase Transfer Catalyst | TEAB | TBA HCO3 | Kryptofix® 222 |

Table 2: Synthesis Outcomes for [18F]DPA-714

| Outcome | Trasis AllinOne[8] | IBA Synthera®[11] | Zymate-XP[10] |

| Radiochemical Yield (RCY, decay-corrected) | 55-71% | 24.6 ± 3.8% (EOS) | 15–20% (non-decay-corrected) |

| Molar Activity (at EOS) | 117-350 GBq/µmol | > 18.5 TBq/mmol | 37 to 111 GBq/µmol |

| Total Synthesis Time | ~50 min | ~65 min | 85–90 min |

| Radiochemical Purity | >95% | >99.9% | >95% |

Conclusion

The synthesis of [18F]DPA-714 from its tosylate precursor is a well-established and robust method, with several automated platforms offering reliable and GMP-compliant production.[5][8][11] The high radiochemical yields and purities achieved make [18F]DPA-714 a readily accessible radiotracer for clinical and preclinical research. As our understanding of the role of TSPO in neuroinflammation and other pathologies continues to grow, [18F]DPA-714 will remain a critical tool for in vivo imaging, aiding in the diagnosis, monitoring, and development of novel therapeutics for a range of neurological disorders.

References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 4. [18F]DPA-714 PET imaging of translocator protein TSPO (18 kDa) in the normal and excitotoxically-lesioned nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 8. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available IBA Synthera® - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An automated radiosynthesis of [18F]DPA-714 on a commercially available radiosynthesizer, Elixys Flex/Chem - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of DPA-714: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action of DPA-714 as a TSPO Ligand for Researchers, Scientists, and Drug Development Professionals.

DPA-714 is a second-generation, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial membrane protein. Its favorable pharmacokinetic profile and high signal-to-noise ratio have established it as a critical tool in the study of neuroinflammation and other pathologies characterized by elevated TSPO expression. This guide elucidates the core mechanism of action of DPA-714, providing detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental applications.

Binding Characteristics and Affinity

DPA-714, a pyrazolopyrimidine derivative, exhibits high and specific binding to TSPO. Its affinity has been characterized in various in vitro and in vivo models, consistently demonstrating superiority over first-generation ligands such as PK11195.

Quantitative Binding Affinity Data

| Ligand | Ki (nM) | Receptor Source | Radioligand | Reference |

| DPA-714 | 7.0 ± 0.4 | Rat kidney membranes | [3H]PK11195 | [1][2] |

| DPA-714 | 7 | Not Specified | Not Specified | [3] |

| PK11195 | 9.3 ± 0.5 | Rat kidney membranes | [3H]PK11195 | [1] |

| DPA-713 | 4.7 ± 0.2 | Rat kidney membranes | [3H]PK11195 | [1] |

Ki: Dissociation constant, a measure of binding affinity (lower values indicate higher affinity).

DPA-714 displays negligible affinity for the central benzodiazepine receptor (CBR), underscoring its selectivity for TSPO.[1] A single nucleotide polymorphism (rs6971) in the human TSPO gene influences the binding affinity of DPA-714, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[4] This genetic variation is a critical consideration in clinical research.

Core Mechanism of Action

The primary mechanism of action of DPA-714 revolves around its binding to TSPO, which is predominantly located on the outer mitochondrial membrane of various cell types, with notably low expression in the healthy brain.[5] Under pathological conditions, particularly neuroinflammation, TSPO expression is dramatically upregulated, primarily in activated microglia and, to some extent, in reactive astrocytes.[1][6][7]

Signaling and Cellular Effects

Binding of DPA-714 to TSPO initiates a cascade of downstream effects. TSPO is a key component of a mitochondrial protein complex that facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone.

DPA-714 acts as an agonist at the TSPO receptor, stimulating steroidogenesis. In vitro studies have shown that DPA-714 can increase pregnenolone synthesis by up to 80% above baseline levels in rat C6 glioma cells, demonstrating greater potency than PK11195.[1][2] These neurosteroids have pleiotropic effects, including modulation of neurotransmitter receptors and anti-inflammatory and neuroprotective actions.

The upregulation of TSPO in activated microglia makes [18F]-labeled DPA-714 a sensitive biomarker for positron emission tomography (PET) imaging of neuroinflammation.[8][9][10] Increased uptake of [18F]DPA-714 in specific brain regions correlates with the density of activated microglia, providing a quantitative measure of the inflammatory response in neurodegenerative diseases, stroke, epilepsy, and other CNS disorders.[7][8][11]

Signaling Pathway of DPA-714 Action

Caption: DPA-714 binds to TSPO, promoting cholesterol translocation and subsequent neurosteroid synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving DPA-714.

[18F]DPA-714 Radiosynthesis

The radiosynthesis of [18F]DPA-714 is typically achieved through a nucleophilic substitution reaction.

-

18F-Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Fluoride Activation: The [18F]Fluoride is trapped on an anion exchange resin and eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate. The complex is then dried by azeotropic distillation with acetonitrile.

-

Radiolabeling: The tosylate precursor of DPA-714 (tosyloxy-DPA-714) is dissolved in a suitable solvent like anhydrous acetonitrile and added to the dried [18F]KF/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined time (e.g., 10 minutes).[12]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected [18F]DPA-714 fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.[12]

In Vitro TSPO Binding Assay

This protocol is used to determine the binding affinity (Ki) of DPA-714.

-

Tissue Preparation: Rat kidney tissue is homogenized in a buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane pellet. The pellet is washed and resuspended to a final protein concentration.

-

Competition Assay: A constant concentration of a radioligand (e.g., [3H]PK11195) is incubated with the membrane preparation in the presence of increasing concentrations of the competing ligand (DPA-714).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of DPA-714 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging in Animal Models

This workflow outlines a typical PET imaging study using [18F]DPA-714 in a rat model of neuroinflammation.

-

Animal Model: Neuroinflammation is induced in rats, for example, by unilateral intrastriatal injection of quinolinic acid.[1][2]

-

Radiotracer Injection: The animal is anesthetized and [18F]DPA-714 is administered intravenously as a bolus.[4]

-

Dynamic PET Scan: A dynamic PET scan is acquired for a duration of 60-90 minutes immediately following injection.[4][5]

-

Image Reconstruction: The acquired data is reconstructed into a series of images over time.

-

Image Analysis: Regions of interest (ROIs) are drawn on the images, for example, over the inflamed lesion and a contralateral control region. Time-activity curves (TACs) are generated for each ROI.

-

Quantification: The uptake of the radiotracer is quantified. This can be expressed as the standardized uptake value (SUV) or through more complex kinetic modeling to determine the binding potential (BP) or volume of distribution (VT).[4][8]

-

Blocking Studies: To confirm the specificity of the signal, a separate cohort of animals can be pre-treated with a high dose of unlabeled DPA-714 or PK11195 before the radiotracer injection. A significant reduction in [18F]DPA-714 uptake in the target region confirms specific binding to TSPO.[1][13]

Workflow for In Vivo PET Imaging

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]DPA-714 positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [18F]-DPA-714 PET as a specific in vivo marker of early microglial activation in a rat model of progressive dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microglial Activation Visualized by [ 18F]‐DPA714 PET Is a Potential Marker of Severity and Prognosis for Anti‐LGI1 Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [18F]DPA-714 PET Imaging Reveals Global Neuroinflammation in Zika Virus-Infected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In vivo imaging and characterization of [(18)F]DPA-714, a potential new TSPO ligand, in mouse brain and peripheral tissues using small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of DPA-714 to the Translocator Protein (TSPO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714 is a synthetic, high-affinity ligand for the 18 kDa translocator protein (TSPO), an outer mitochondrial membrane protein.[1][2][3] Upregulated TSPO expression is a well-established biomarker for neuroinflammation and is implicated in a variety of neuropathological and oncological conditions.[1][4][5] Consequently, radiolabeled DPA-714, particularly [¹⁸F]DPA-714, has emerged as a promising positron emission tomography (PET) tracer for in vivo imaging of TSPO.[2][3][4][5] This technical guide provides an in-depth overview of the binding affinity of DPA-714 to TSPO, detailing the quantitative binding parameters, the experimental methodologies used for their determination, and the key signaling pathways associated with TSPO.

Quantitative Binding Affinity of DPA-714 to TSPO

The binding affinity of a ligand to its target is a critical parameter in drug development and molecular imaging. For DPA-714, its high affinity for TSPO is a key characteristic that enables its use as a specific imaging agent. The affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd).

| Parameter | Value | Species | Tissue Source | Radioligand | Reference |

| Ki | 7.0 ± 0.4 nM | Rat | Kidney Membranes | [³H]PK11195 | [3] |

| Kd | 7.0 nM | Not Specified | Not Specified | Not Specified | [2][6] |

Table 1: Quantitative Binding Affinity Data for DPA-714. This table summarizes the reported binding affinity values of DPA-714 for the translocator protein (TSPO).

Experimental Protocols for Determining Binding Affinity

The binding characteristics of DPA-714 to TSPO have been elucidated through a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Competition Binding Assay

A standard method to determine the binding affinity (Ki) of a non-radiolabeled compound is through a competitive binding assay using a known radioligand.

Objective: To determine the concentration of DPA-714 that inhibits 50% of the specific binding of a radiolabeled TSPO ligand ([³H]PK11195), from which the Ki value is calculated.

Methodology:

-

Membrane Preparation: Homogenized rat kidney tissue, known to have high TSPO expression, is centrifuged to isolate a membrane fraction.[3]

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]PK11195 and varying concentrations of unlabeled DPA-714.[3]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of DPA-714 that displaces 50% of the specific [³H]PK11195 binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. DPA-714 a new Translocator Protei-Specific Ligand: Synthesis, Radiofluorination and Pharmacological Charachterization [flore.unifi.it]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The translocator protein ligand [¹⁸F]DPA-714 images glioma and activated microglia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Characterization and Validation of DPA-714: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization and validation of DPA-714, a selective ligand for the Translocator Protein (TSPO). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for the evaluation of this and similar compounds. This document summarizes critical quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological and experimental processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for DPA-714's in vitro profile, focusing on its binding affinity, selectivity, and functional activity.

Table 1: Binding Affinity of DPA-714 for Translocator Protein (TSPO)

| Parameter | Value | Radioligand | Tissue Source |

| Ki | 7.0 ± 0.4 nM | [3H]PK11195 | Rat Kidney Membranes |

Table 2: Selectivity Profile of DPA-714

| Receptor | Ki or % Inhibition | Radioligand | Tissue Source |

| Central Benzodiazepine Receptor (CBR) | Negligible Affinity | [3H]Ro15-1788 | Rat Brain Tissue |

Table 3: Functional Activity of DPA-714 in Steroidogenesis

| Assay | Endpoint | Cell Line | Result |

| Steroidogenesis | Pregnenolone Synthesis | Rat C6 Glioma Cells | 80% increase above baseline |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize DPA-714.

Radioligand Binding Assay for TSPO Affinity

This protocol details the determination of DPA-714's binding affinity for TSPO using a competitive radioligand binding assay with [3H]PK11195.

2.1.1. Materials

-

Tissue: Rat kidneys

-

Radioligand: [3H]PK11195

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test Compound: DPA-714

-

Non-specific Binding Control: Unlabeled PK11195 (10 µM)

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

2.1.2. Rat Kidney Membrane Preparation

-

Euthanize rats and immediately excise the kidneys.

-

Homogenize the kidneys in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store membrane preparations at -80°C until use.

2.1.3. Binding Assay Procedure

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of DPA-714 (or vehicle for total binding, or 10 µM unlabeled PK11195 for non-specific binding).

-

50 µL of [3H]PK11195 (at a final concentration close to its Kd).

-

150 µL of the prepared rat kidney membrane suspension (typically 50-100 µg of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DPA-714 concentration.

-

Determine the IC50 value (the concentration of DPA-714 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Steroidogenesis Assay

This protocol describes the assessment of DPA-714's functional activity by measuring its effect on pregnenolone synthesis in rat C6 glioma cells.[1]

2.2.1. Materials

-

Cell Line: Rat C6 glioma cells

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Test Compound: DPA-714

-

Positive Control: A known steroidogenesis inducer (e.g., a benzodiazepine).

-

Pregnenolone Measurement Kit: Radioimmunoassay (RIA) or ELISA kit for pregnenolone.

-

Equipment: Cell culture incubator, multi-well cell culture plates, plate reader (for ELISA) or gamma counter (for RIA).

2.2.2. Cell Culture and Treatment

-

Culture rat C6 glioma cells in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

On the day of the experiment, replace the culture medium with serum-free medium.

-

Add various concentrations of DPA-714 or control compounds to the wells.

-

Incubate the cells for a specified period (e.g., 2 hours) at 37°C.[1]

2.2.3. Pregnenolone Quantification

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the concentration of pregnenolone in the supernatant using a commercial RIA or ELISA kit, following the manufacturer's instructions.

-

Normalize the pregnenolone concentration to the amount of cellular protein in each well.

2.2.4. Data Analysis

-

Express the results as a percentage of the baseline pregnenolone production (vehicle-treated cells).

-

Plot the percentage of pregnenolone synthesis against the logarithm of the DPA-714 concentration to generate a dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of TSPO in the initial, rate-limiting step of steroidogenesis: the translocation of cholesterol into the mitochondria for its conversion to pregnenolone.

Caption: TSPO's role in mitochondrial cholesterol transport for steroidogenesis.

Experimental Workflow

The diagram below outlines the logical workflow for the in vitro characterization and validation of a novel TSPO ligand like DPA-714.

Caption: Workflow for in vitro validation of a novel TSPO ligand.

References

A Comprehensive Technical Guide to Tosylate-DPA-714 and its Application in Translocator Protein (TSPO) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tosylate-DPA-714, a crucial precursor for the synthesis of the radiolabeled ligand [¹⁸F]DPA-714, which is widely utilized in Positron Emission Tomography (PET) imaging of the Translocator Protein (TSPO). This document covers the fundamental chemical properties, detailed experimental protocols, and key quantitative data to support researchers in the fields of neuroscience, oncology, and drug development.

Core Chemical and Physical Data

This compound serves as a precursor for the fluorine-18 radiolabeling of DPA-714.[1][2][3] DPA-714 is a selective and high-affinity ligand for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor.[4] The pertinent chemical and physical data for both this compound and its derivative DPA-714 are summarized below.

| Property | This compound | DPA-714 |

| Chemical Name | N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide[1] | N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide[4] |

| CAS Number | 958233-17-5[1][2] | 958233-07-3[4] |

| Molecular Formula | C₂₉H₃₄N₄O₅S[1] | C₂₂H₂₇FN₄O₂[4] |

| Molecular Weight | 550.67 g/mol [1] | 398.482 g/mol [4] |

| Appearance | Off-white to light yellow solid[2] | Pale yellow crystals[5] |

| Melting Point | Not specified | 160°C–163°C[5] |

| Purity | >95%[1] | Not specified |

Quantitative In Vitro and In Vivo Data

DPA-714 exhibits high affinity for TSPO. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 7.0 ± 0.4 nM | Rat kidney membranes | [4][5] |

| [¹⁸F]DPA-714 Radiochemical Yield | 16% (non–decay-corrected) | Automated synthesis | [5] |

| [¹⁸F]DPA-714 Specific Activity | 270 GBq/µmol | Automated synthesis | [5] |

| Pregnenolone Synthesis Stimulation | 80% above baseline | Rat C6 glioma cells (at 40 µM) | [5] |

| In Vivo Uptake in QA Lesioned Rat Striatum | 8-fold higher in ipsilateral vs. contralateral | Rat model of neuroinflammation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DPA-714 and its radiolabeled counterpart.

In Vitro TSPO Binding Assay

This protocol outlines the determination of the binding affinity of DPA-714 for TSPO using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of DPA-714 for TSPO.

Materials:

-

Rat kidney tissue (as a source of TSPO)

-

[³H]PK11195 (radioligand)

-

DPA-714 (test compound)

-

Phosphate buffer

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat kidney tissue in cold phosphate buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, [³H]PK11195 at a fixed concentration, and varying concentrations of DPA-714.

-

Incubation: Incubate the tubes at a specified temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of DPA-714 that inhibits 50% of the specific binding of [³H]PK11195 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Steroidogenesis Assay

This protocol describes the assessment of the functional activity of DPA-714 by measuring its ability to stimulate pregnenolone synthesis in rat C6 glioma cells.[5]

Objective: To evaluate the effect of DPA-714 on steroidogenesis.

Materials:

-

Rat C6 glioma cells

-

Cell culture medium and supplements

-

DPA-714

-

PK11195 (as a reference compound)

-

Radioimmunoassay (RIA) kit for pregnenolone

Procedure:

-

Cell Culture: Culture rat C6 glioma cells in appropriate medium until they reach a suitable confluency.

-

Treatment: Treat the cells with DPA-714 or PK11195 at a specified concentration (e.g., 40 µM) for a defined incubation period (e.g., 2 hours).[5] Include a vehicle control.

-

Sample Collection: At the end of the incubation, collect the cell culture medium.

-

Pregnenolone Quantification: Measure the concentration of pregnenolone in the collected medium using a specific radioimmunoassay.[5]

-

Data Analysis: Compare the amount of pregnenolone produced in the DPA-714-treated cells to the vehicle control and the reference compound-treated cells. Express the results as a percentage increase above baseline.

In Vivo [¹⁸F]DPA-714 PET Imaging in a Rat Model of Neuroinflammation

This protocol details the use of [¹⁸F]DPA-714 for PET imaging to visualize and quantify TSPO expression in a rat model of neuroinflammation induced by quinolinic acid (QA).[5]

Objective: To assess the in vivo binding of [¹⁸F]DPA-714 to TSPO in a rat model of neuroinflammation.

Materials:

-

Rats

-

Quinolinic acid (QA)

-

[¹⁸F]DPA-714

-

PET scanner

-

Anesthesia (e.g., isoflurane)

-

Unlabeled DPA-714 or PK11195 (for blocking studies)

Procedure:

-

Animal Model: Induce a unilateral lesion in the rat striatum by stereotactic injection of quinolinic acid.[5] Allow sufficient time for the inflammation to develop.

-

Radiotracer Injection: Anesthetize the rat and inject a bolus of [¹⁸F]DPA-714 intravenously.

-

PET Scan: Acquire dynamic or static PET images of the brain over a specified period.

-

Blocking Studies (for specificity): In a separate cohort of animals, pre-treat with an excess of unlabeled DPA-714 or PK11195 before the injection of [¹⁸F]DPA-714 to demonstrate the specificity of the radiotracer binding to TSPO.[5]

-

Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the lesioned (ipsilateral) and non-lesioned (contralateral) striatum.

-

Quantification: Calculate the uptake of [¹⁸F]DPA-714 in the ROIs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of uptake in the ipsilateral versus the contralateral side.

Signaling Pathways and Experimental Workflows

TSPO Signaling in Steroidogenesis (Historical Model)

Historically, TSPO has been implicated in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. DPA-714, as a TSPO ligand, was thought to modulate this process. However, it is crucial to note that recent studies using TSPO knockout models have challenged the essential role of TSPO in steroidogenesis. The diagram below illustrates the classical understanding of this pathway.

Caption: Classical model of TSPO-mediated steroidogenesis.

Experimental Workflow for [¹⁸F]DPA-714 PET Imaging

The following diagram outlines the general workflow for conducting a preclinical [¹⁸F]DPA-714 PET imaging study.

Caption: Workflow for a preclinical [¹⁸F]DPA-714 PET study.

References

Solubility and Stability of Tosylate-DPA-714: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tosylate-DPA-714, a key precursor for the synthesis of the widely used translocator protein (TSPO) PET imaging agent, [18F]DPA-714. Understanding the physicochemical properties of this precursor is critical for its efficient handling, storage, and use in radiolabeling procedures.

Introduction to this compound

This compound is the tosylated form of DPA-714, designed to facilitate the nucleophilic substitution reaction with [18F]fluoride to produce the radiotracer [18F]DPA-714.[1] This radiotracer is instrumental in imaging neuroinflammation and other pathologies characterized by the upregulation of TSPO.[1] The purity, solubility, and stability of the tosylate precursor directly impact the radiochemical yield, purity, and specific activity of the final [18F]DPA-714 product.

While extensive data is available for the final compound, DPA-714, and its radiolabeled counterpart, specific quantitative data on the solubility and stability of the this compound precursor is limited in publicly available literature. This guide consolidates the available information and provides generalized, robust experimental protocols for researchers to determine these critical parameters in their own laboratories.

Solubility Profile of this compound

The solubility of this compound is a crucial factor in its synthesis and in the subsequent radiolabeling reaction. While specific quantitative solubility data is not widely published, some literature indicates its "marginal solubility" can influence reaction conditions, sometimes requiring higher temperatures or larger solvent volumes to achieve desired reaction rates.[2]

For the final, non-tosylated compound, DPA-714, a solubility of 41.67 mg/mL in DMSO has been reported.[3] Another protocol for in vivo studies of DPA-714 describes a formulation in a mixture of DMSO, PEG300, Tween-80, and saline, yielding a clear solution of at least 2.08 mg/mL.[4] This information may provide some context but is not directly transferable to the tosylate precursor.

Quantitative Solubility Data

The following table summarizes the known qualitative solubility information for this compound and provides space for researchers to populate with their own experimentally determined quantitative data.

| Solvent | Quantitative Solubility (mg/mL) | Temperature (°C) | Observations |

| Aqueous Buffers | |||

| pH 1.2 | Data not available | 37 | |

| pH 4.5 | Data not available | 37 | |

| pH 6.8 | Data not available | 37 | |

| Organic Solvents | |||

| Acetonitrile | Data not available | Room Temp. | Used as a reaction solvent for radiolabeling.[5] |

| Dimethylformamide (DMF) | Data not available | Room Temp. | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Room Temp. | |

| Ethanol | Data not available | Room Temp. | |

| Tetrahydrofuran (THF) | Data not available | Room Temp. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol is adapted from World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) and can be applied to this compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH buffers, acetonitrile, DMSO)

-

Vials with screw caps

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker set at 37 ± 1 °C (for aqueous solubility) or desired temperature.

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.

-

Calibrated pH meter.

Methodology:

-

Preparation: Prepare the necessary aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and bring all solvents to the target temperature.[6]

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator. Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is recommended to perform preliminary tests to determine the time required to reach equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

pH Measurement: For aqueous buffers, verify the pH of the solution at the end of the experiment.[6]

-

Replicates: Perform a minimum of three replicate determinations for each solvent and condition.[6]

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

The stability of this compound is critical for ensuring its integrity during storage and for preventing the formation of impurities that could interfere with the radiolabeling process. Tosylate salts are often chosen in drug development for their favorable stability properties.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify the likely degradation products and pathways of a substance. This information is used to develop stability-indicating analytical methods and to determine proper storage conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and other solvents (e.g., acetonitrile)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system to separate and identify degradation products.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with an HCl solution. Store at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with an NaOH solution. Store at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with an H₂O₂ solution. Store at room temperature.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid/base hydrolysis, neutralize the samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV/MS method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products. The mass spectrometry data is crucial for the structural elucidation of any new peaks.

Logical Workflow: Stability Assessment

Caption: Logical workflow for assessing the stability of this compound.

Mechanism of Action and Signaling Pathway of DPA-714

This compound is a precursor to DPA-714, which exerts its biological effects by binding with high affinity to the Translocator Protein (TSPO).[8] TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane. It is expressed at low levels in the healthy central nervous system (CNS) but is significantly upregulated in activated microglia during neuroinflammation.[6] This upregulation makes TSPO an excellent biomarker for imaging inflammatory processes in the brain.

The binding of a ligand like DPA-714 to TSPO is thought to initiate a cascade of downstream events, including the modulation of steroidogenesis (by facilitating cholesterol transport into the mitochondria), regulation of mitochondrial respiration, and influencing apoptosis and cellular proliferation.

TSPO Signaling Pathway

The following diagram illustrates the central role of TSPO in the mitochondrial membrane and its interaction with key proteins, leading to downstream cellular effects.

Caption: DPA-714 binds to TSPO on the mitochondria, influencing key cellular pathways.

Conclusion

While specific, quantitative data on the solubility and stability of this compound are not extensively documented in peer-reviewed literature, its role as a critical precursor for [18F]DPA-714 synthesis is well-established. This guide provides researchers with a framework for understanding its key physicochemical properties and offers detailed, adaptable protocols for determining its solubility and stability profiles. A thorough characterization of this precursor is paramount to ensuring the consistent and high-quality production of [18F]DPA-714 for preclinical and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPA-714 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. DPA-714 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Development of DPA-714 for Neuroinflammation Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of DPA-714, a selective second-generation radioligand for the 18-kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation. This document details the synthesis, in vitro and in vivo characterization, and the experimental protocols utilized in its evaluation as a premier PET imaging agent.

Introduction: The Need for a Specific Neuroinflammation Marker

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and epilepsy.[1][2][3][4] The ability to non-invasively detect and quantify neuroinflammatory processes in vivo is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of anti-inflammatory therapies.

The 18-kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is minimally expressed in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][5][6] This makes TSPO an ideal target for molecular imaging. While the first-generation TSPO radioligand, [¹¹C]PK11195, demonstrated the potential of this approach, its utility was hampered by high non-specific binding and a poor signal-to-noise ratio.[7][8] This led to the development of second-generation ligands like DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide), designed for improved imaging properties.[9][10]

Discovery and Radiosynthesis of [¹⁸F]DPA-714

DPA-714 belongs to the pyrazolopyrimidine acetamide class of compounds.[11] Its design was aimed at creating a TSPO-specific ligand with properties superior to existing agents. A key feature was the incorporation of a fluoroethoxy moiety, which allows for radiolabeling with the positron emitter Fluorine-18 (¹⁸F).[9] The longer half-life of ¹⁸F (109.8 minutes) compared to Carbon-11 (20.3 minutes) facilitates more complex imaging protocols and distribution to centers without an on-site cyclotron.[11][12]

The radiosynthesis of [¹⁸F]DPA-714 is typically achieved through a one-step nucleophilic aliphatic substitution.[9][11] The tosylate precursor of DPA-714 is reacted with [¹⁸F]fluoride to yield the final product. Optimized and automated synthesis methods have been developed to ensure high radiochemical yield and specific activity for clinical use.[13][14]

In Vitro Characterization: Affinity, Selectivity, and Function

The initial evaluation of DPA-714 involved a series of in vitro assays to determine its binding characteristics and functional activity.

Binding Affinity and Selectivity

Competitive binding assays were performed using rat kidney tissue membranes and [³H]PK11195 as the radioligand. DPA-714 demonstrated a high affinity for TSPO. To ensure selectivity, its binding to the central benzodiazepine receptor (CBR) was also assessed, showing negligible affinity.[9]

Table 1: In Vitro Binding Affinities of TSPO Ligands

| Compound | TSPO Affinity (Kᵢ, nM) | CBR Affinity (Kᵢ, nM) |

|---|---|---|

| DPA-714 | 7.0 ± 0.4 | >1000 |

| DPA-713 | 4.7 ± 0.2 | >1000 |

| PK11195 | 9.3 ± 0.5 | >1000 |

Data sourced from membrane binding assays using rat kidney tissue for TSPO and rat brain tissue for CBR.[9]

Functional Activity: Steroidogenesis Assay

TSPO is involved in the transport of cholesterol into mitochondria, a rate-limiting step in steroid synthesis. The functional activity of DPA-714 as a TSPO agonist was evaluated by measuring its ability to stimulate pregnenolone synthesis in rat C6 glioma cells. DPA-714 was shown to significantly increase pregnenolone synthesis, confirming its functional interaction with TSPO.[9]

Preclinical In Vivo Evaluation

Following promising in vitro results, [¹⁸F]DPA-714 was advanced to in vivo studies in various animal models to assess its biodistribution, specificity, and utility for imaging neuroinflammation.

Biodistribution and Kinetics

Biodistribution studies in healthy mice, rats, and baboons revealed that [¹⁸F]DPA-714 rapidly penetrates the brain.[9][15] High uptake was also observed in peripheral organs known to have high TSPO expression, such as the heart, lungs, spleen, and kidneys.[5][16] Preclinical PET studies demonstrated rapid uptake in the baboon brain with good retention.[9]

Metabolism studies in rats and baboons showed that [¹⁸F]DPA-714 is extensively metabolized, with identified metabolites including deethyl, hydroxyl, and carboxylic acid derivatives.[17] However, in the brain, the parent compound remains largely unmetabolized at later time points, which is a favorable characteristic for a neuroimaging agent.[14][16]

Table 2: Metabolism of [¹⁸F]DPA-714 at 90 min Post-Injection in Rats

| Tissue | Unchanged [¹⁸F]DPA-714 (%) |

|---|---|

| Plasma | 11.1 ± 2.6 |

| Brain | 53.6 ± 1.6 |

Data from a comparative study with [¹⁸F]F-DPA.[14]

Imaging Neuroinflammation in Disease Models

[¹⁸F]DPA-714 has been successfully used to visualize and quantify neuroinflammation in a wide range of preclinical models:

-

Cerebral Ischemia: In rat models of focal cerebral ischemia, PET imaging showed a significant increase in [¹⁸F]DPA-714 uptake in the injured hemisphere, peaking around day 11 post-ischemia.[18][19] This uptake correlated with increased TSPO expression confirmed by immunohistochemistry in microglia and macrophages.[18]

-

Traumatic Brain Injury (TBI): Following controlled cortical impact in rats, PET imaging demonstrated elevated tracer uptake in the injured cortex.[1] Studies in mice have shown peaks of uptake at 7 and 21 days post-injury, reflecting both acute and chronic inflammatory responses.[20]

-

Epilepsy: In a rat model of epilepsy induced by kainic acid, high-resolution autoradiography showed that [¹⁸F]DPA-714 uptake corresponded well with areas of activated microglia.[4][10]

-

Alzheimer's Disease (AD): In APP/PS1 mouse models of AD, [¹⁸F]DPA-714 PET detected increased TSPO expression in the cortex and hippocampus, particularly in older mice, which correlated with microglial activation.[2]

-

Parkinson's Disease: In a rat model of progressive parkinsonism, in vivo [¹⁸F]DPA-714 PET detected microglial activation that preceded dopaminergic neurodegeneration.[3]

Specificity and Blocking Studies

The specificity of [¹⁸F]DPA-714 binding to TSPO in vivo has been robustly demonstrated. Pre-treatment or displacement with unlabeled DPA-714 or the prototypical TSPO ligand PK11195 effectively inhibited or washed out the radioligand signal in both healthy brain and in lesion areas in disease models.[2][9][21] This confirms that the imaging signal is specific to TSPO binding.

Human Studies: Translation to the Clinic

Initial studies in healthy human volunteers confirmed that [¹⁸F]DPA-714 is a promising radioligand with excellent in vivo stability, favorable biodistribution, and an acceptable effective radiation dose.[5] Maximum cerebral uptake occurs rapidly, followed by a washout phase.[5]

Table 3: Estimated Human Radiation Dosimetry for [¹⁸F]DPA-714

| Parameter | Value |

|---|---|

| Effective Dose | 17.2 µSv/MBq |

Data estimated from biodistribution in mice.[5]

Subsequent studies in patient populations have explored its utility:

-

Alzheimer's Disease: Initial studies aimed at developing a quantitative model for [¹⁸F]DPA-714 binding did not find a significant group difference between AD patients and healthy controls, highlighting the need to account for TSPO genotype, as binding affinity is influenced by a common polymorphism (rs6971).[22][23]

-

Epilepsy: [¹⁸F]DPA-714 PET has been used in the presurgical evaluation of patients with drug-resistant epilepsy to help localize seizure foci.[24]

-

Fibromyalgia: A study in fibromyalgia patients revealed increased [¹⁸F]DPA-714 binding in several brain regions compared to healthy controls, suggesting a neuroinflammatory component to the condition.[12]

Kinetic modeling studies in humans have shown that a reversible two-tissue compartment model best describes [¹⁸F]DPA-714 kinetics.[22][25]

Detailed Experimental Protocols

Radiosynthesis of [¹⁸F]DPA-714

-

[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.